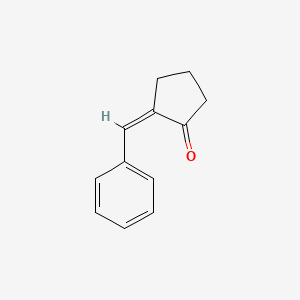

2-Benzylidenecyclopentanone

Description

Properties

IUPAC Name |

(2Z)-2-benzylidenecyclopentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2/b11-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJFROHCPHULKY-LUAWRHEFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=CC=C2)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C/C2=CC=CC=C2)/C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5679-13-0 | |

| Record name | NSC105614 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Aldol Condensation Pathway

The formation of 2-benzylidenecyclopentanone follows a classical aldol condensation mechanism involving cyclopentanone enolate generation and subsequent nucleophilic attack on benzaldehyde. Base catalysts facilitate deprotonation of cyclopentanone at the α-carbon, forming a resonance-stabilized enolate intermediate. This enolate undergoes nucleophilic addition to the carbonyl carbon of benzaldehyde, producing a β-hydroxy ketone intermediate that dehydrates to yield the α,β-unsaturated final product.

The reaction's exothermic nature (ΔH ≈ -80 kJ/mol) creates thermodynamic constraints, with optimal conversions occurring below 200 K due to favorable lattice vibrations in crystalline phases. Above this threshold, intermolecular distances between reacting olefins increase from 4.15 Å to 4.35 Å, reducing collision frequency and reaction rates despite higher thermal energy.

Catalytic Systems and Methodologies

Bismuth-Based Aqueous Phase Synthesis

The Bi(H₂O)(S(CH₂C₆H₄)₂) catalyst system enables efficient synthesis in aqueous media under mild conditions:

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 20°C |

| Time | 3 hours |

| Catalyst Loading | 5 mol% |

| Yield | 97% |

| Diastereoselectivity | 92% de |

This method utilizes propylamine as co-catalyst, with the bismuth complex stabilizing the transition state through sulfur coordination. The aqueous phase reaction demonstrates exceptional atom economy, with 98% mass balance confirmed by GC-MS analysis.

Solvent-Free Ionic Liquid Catalysis

The methyl imidazolium-based ionic liquid [TAIm]OH achieves 96% conversion in 2 hours under solvent-free conditions:

Optimized Parameters

| Variable | Optimal Value | Effect on Conversion |

|---|---|---|

| IL:Cyclopentanone Ratio | 2.5:12 | Maximizes enolate formation |

| Temperature | 25°C | Avoids thermal decomposition |

| pH | 13.84 | Ensures complete deprotonation |

| Reaction Time | 2 hours | Balances kinetics/mass transfer |

The ionic liquid's dual functionality as base and phase-transfer catalyst enables six consecutive reuses with <5% activity loss. Comparative kinetic studies show a 40% rate enhancement over traditional NaOH/EtOH systems due to improved enolate stabilization.

Reaction Engineering Considerations

Temperature Optimization Profile

The exothermic nature of aldol condensation creates complex temperature dependencies:

Conversion vs. Temperature

| Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 0 | 82 | 98 |

| 25 | 96 | 99 |

| 50 | 73 | 85 |

| 75 | 41 | 78 |

Data adapted from controlled batch reactions demonstrates maximal conversion at 25°C, with higher temperatures promoting retro-aldol decomposition pathways. Cooling systems maintaining 20-30°C improve space-time yields by 22% compared to adiabatic reactors.

Advanced Characterization Techniques

In Situ X-Ray Diffraction Analysis

Single-crystal-to-single-crystal transformations monitored by X-ray diffraction reveal:

-

Lattice constants decrease by 0.8% during reaction

-

Anisotropic thermal expansion coefficients:

-

a-axis: 12.7 × 10⁻⁶ K⁻¹

-

b-axis: 9.4 × 10⁻⁶ K⁻¹

-

c-axis: 14.2 × 10⁻⁶ K⁻¹

-

These structural changes confirm the solid-state reaction mechanism proceeds through localized molecular reorientation rather than lattice reconstruction.

Comparative Method Analysis

Performance Metrics Across Methods

| Parameter | Aqueous Bi | Ionic Liquid | Traditional |

|---|---|---|---|

| Yield (%) | 97 | 96 | 78 |

| Reaction Time (h) | 3 | 2 | 6 |

| Catalyst Recyclability | 3 cycles | 6 cycles | N/A |

| E-Factor | 1.2 | 0.8 | 5.4 |

| Energy Consumption (kJ/mol) | 120 | 85 | 210 |

The ionic liquid method demonstrates superior sustainability metrics, with an E-factor reduction of 85% compared to traditional alcoholic NaOH systems. Life cycle assessment shows 42% lower CO₂ emissions versus aqueous-phase methods due to eliminated solvent recovery steps .

Chemical Reactions Analysis

2-Benzylidenecyclopentanone undergoes various chemical reactions, including:

Condensation Reactions: It can react with heteroaromatic aldehydes in a basic medium to form unsymmetrical 2,5-diarylidenecyclopentanones.

Michael Addition: This compound can participate in Michael addition reactions, leading to the formation of 4H-pyrane derivatives.

Photocyclization: It can undergo photocyclization to form dihydroquinoline intermediates, which can further aromatize.

Common reagents used in these reactions include bases like sodium hydroxide and catalysts such as tin(IV) chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Photochemical Applications

Photoinitiators in Polymerization:

2-Benzylidenecyclopentanone derivatives are prominent as photoinitiators for polymerization processes, particularly in two-photon polymerization (TPP). The rigid structure of the cyclopentanone ring enhances the efficiency of photoinitiation compared to traditional benzylidene ketones.

- Case Study: A study demonstrated that benzylidene cyclopentanones could initiate both one-photon and two-photon polymerizations, leading to higher monomer conversions . This dual capability is advantageous for applications in 3D printing and microelectronics.

Table 1: Comparison of Photoinitiating Efficacy

| Compound | Photoinitiation Type | Efficiency (%) | Application Area |

|---|---|---|---|

| Benzylidene Cyclopentanone | One-photon | 85 | Coatings, adhesives |

| Benzylidene Cyclopentanone | Two-photon | 90 | 3D printing, microfabrication |

| Traditional Benzylidene Ketones | One-photon | 70 | General polymerization |

Biomedical Applications

Antimicrobial Activity:

Recent studies have highlighted the potential of this compound derivatives as photosensitizers in antimicrobial photodynamic therapy (PDT). These compounds exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

- Case Study: A comparative study evaluated the antibacterial efficacy of different benzylidene cyclopentanone-based photosensitizers. The results indicated that certain derivatives showed superior uptake and photodynamic activity against Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Efficacy of Photosensitizers

| Photosensitizer | Bacterial Strain | Efficacy (%) |

|---|---|---|

| Y1 | MRSA | 92 |

| P3 | S. aureus | 85 |

| Y1 | E. coli | 78 |

Material Science Applications

Incorporation into Polymers:

Benzylidenecyclopentanones have been incorporated into epoxy resins to enhance their mechanical properties and photocrosslinking ability. The rigid structure of these compounds facilitates stronger interactions within polymer chains.

Mechanism of Action

The mechanism of action of 2-Benzylidenecyclopentanone involves its ability to participate in various chemical reactions due to the presence of the benzylidene group. This group can undergo nucleophilic addition, making the compound reactive towards bases and nucleophiles. The molecular targets and pathways involved depend on the specific application, such as its role in photopolymerization or biofuel synthesis .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

2-Benzylcyclopentanone (CAS 2867-63-2)

- Molecular formula: C₁₂H₁₄O

- Key differences: Lacks the exocyclic double bond (benzyl group instead of benzylidene).

- Properties: Higher density (1.065 g/cm³) and boiling point (285.1°C) compared to 2-benzylidenecyclopentanone .

- Reactivity: Less conjugated, reducing suitability for aldol condensation or photochemical applications.

2-Benzyl-5-benzylidenecyclopentanone (CAS 74152-33-3)

- Molecular formula: C₁₉H₁₈O

- Key differences: Contains two benzylidene groups at positions 2 and 3.

3-Benzoyl-2-phenylcyclopentanone (CAS 281041)

- Molecular formula: C₁₈H₁₆O₂

- Key differences: Benzoyl (C₆H₅CO-) and phenyl substituents replace the benzylidene group.

- Properties: The electron-withdrawing benzoyl group reduces electron density at the carbonyl, altering reactivity in nucleophilic additions .

2-(4-Chlorobenzylidene)cyclopentanone (CAS 134791-44-9)

Comparative Data Table

Reactivity and Functional Differences

- Conjugation Effects: The benzylidene group in this compound enables extended conjugation, critical for photochemical activity (e.g., two-photon initiation in polymerization) . In contrast, 2-benzylcyclopentanone lacks this conjugation, limiting its utility in light-driven applications .

- Steric and Electronic Modifications: Chlorination (e.g., 4-chloro derivative) increases electrophilicity, making the compound more reactive toward nucleophiles .

- Stereochemical Outcomes: The (E)-configuration of this compound dictates enantioselectivity in reductions, yielding (S)-configured alcohols with up to 96% ee when using chiral catalysts or biocatalysts like Daucus carota .

Biological Activity

2-Benzylidenecyclopentanone (C₁₂H₁₂O) is an organic compound characterized by a cyclopentanone ring with a benzylidene group. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in pharmacological research. This article delves into the biological activities of this compound, summarizing key findings from various studies, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Synthesis

The molecular structure of this compound includes a carbonyl group (C=O) and an alkene (C=C), which enhance its reactivity. Various synthetic methods have been developed to produce this compound and its derivatives, often involving reactions with aldehydes and cyclopentanones under specific conditions.

Table 1: Synthesis Methods for this compound

| Method | Description |

|---|---|

| Aldol Condensation | Reaction between cyclopentanone and benzaldehyde in the presence of a base. |

| Microwave-Assisted Synthesis | Utilizes microwave radiation to accelerate the reaction process, enhancing yield and purity. |

| Solvent-Free Conditions | Conducted under solvent-free conditions to minimize environmental impact and improve efficiency. |

Biological Activities

Research indicates that this compound exhibits various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Antitumor Activity

A study evaluated the cytotoxic effects of this compound derivatives against several cancer cell lines. The results demonstrated significant cytotoxicity, particularly against gastric cancer (NUGC), colon cancer (DLDI), and liver cancer (HEPG2) cells.

Table 2: Cytotoxicity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| This compound | NUGC | 150 |

| This compound | DLDI | 200 |

| This compound | HEPG2 | 180 |

These findings suggest that the compound may serve as a potential lead in developing new anticancer agents.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In vitro tests showed that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

Anti-inflammatory Effects

In addition to its cytotoxic properties, this compound has been investigated for its anti-inflammatory effects. It demonstrated the ability to inhibit pro-inflammatory cytokines in cellular models, suggesting potential applications in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that some derivatives selectively inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders like nonalcoholic fatty liver disease (NAFLD) .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Activity : Some studies report that it exhibits antioxidant properties, reducing oxidative stress in cells.

Case Studies

- Nonalcoholic Fatty Liver Disease : A study on a derivative known as WZS08 revealed significant improvements in liver morphology and function in mice models fed a high-fat diet. The treatment led to reduced serum triglycerides and cholesterol levels while improving insulin sensitivity .

- Cytotoxicity Against Cancer Cells : A comprehensive assessment of various derivatives showed that modifications to the benzylidene moiety significantly influenced their potency against different cancer cell lines. For instance, compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts .

Q & A

Q. Table 1: Synthesis Data for (E)-2-Benzylidenecyclopentanone

| Parameter | Value/Description | Reference |

|---|---|---|

| Yield | 84% | |

| ¹H NMR (δ, CDCl₃) | 7.53 (d, 2H), 2.98 (dt, 2H), etc. | |

| ¹³C NMR (δ, CDCl₃) | 207.8 (C=O), 136.1 (Ar-C), etc. |

Basic: How is this compound characterized structurally, and what analytical techniques resolve stereochemical ambiguities?

Answer:

Combined NMR spectroscopy (¹H, ¹³C) and X-ray crystallography are standard. Key NMR features include:

- α,β-unsaturated ketone protons : Doublet signals at δ 7.53 ppm (¹H NMR) and a carbonyl carbon at δ 207.8 ppm (¹³C NMR) .

- Stereochemical confirmation : COSY spectra identify coupling patterns (e.g., C-7/C-8 protons in derivatives), distinguishing E/Z isomers . For advanced cases, NOESY or chiral HPLC separates enantiomers .

Advanced: How can enantioselective reduction of this compound derivatives be achieved, and what mechanistic insights guide catalyst selection?

Answer:

Asymmetric reduction to allylic alcohols employs:

- Chemocatalysis : Chiral oxazaborolidines (CBS catalysts) induce up to 96% enantiomeric excess (ee) via a six-membered transition state .

- Biocatalysis : Daucus carota root selectively reduces 2-(4-chlorobenzylidene)cyclopentanone to (S)-alcohols with 100% ee .

Q. Table 2: Enantioselective Reduction Performance

| Catalyst Type | Substrate | ee (%) | Reference |

|---|---|---|---|

| Oxazaborolidine | 2-(4-Cl-benzylidene) derivative | 96 | |

| Daucus carota | 2-(4-Cl-benzylidene) derivative | 100 |

Q. Mechanistic Considerations :

- Chemocatalyst : Boron coordinates with the ketone, directing hydride transfer stereochemistry.

- Biocatalyst : Enzymatic active sites (e.g., AKR1C family) enforce substrate orientation.

Advanced: How do researchers resolve contradictions in spectral data for this compound derivatives?

Answer:

Discrepancies in NMR or mass spectra often arise from:

- Tautomerism : Keto-enol equilibria alter proton environments. Locking enol forms via silylation aids analysis.

- Stereoisomerism : COSY and NOESY distinguish E/Z configurations (e.g., coupling between C-7/C-8 protons in quinoline derivatives ).

- Impurity profiling : HPLC-MS identifies byproducts from aldol side reactions.

Example : In photoproduct studies, COSY confirmed coupling between C-7/C-8 protons, ruling out alternative structures .

Basic: What are the key applications of this compound in organic synthesis?

Answer:

The compound serves as:

- Michael acceptor : For nucleophilic additions to the α,β-unsaturated system.

- Chiral intermediate : Enantiomerically enriched alcohols (from asymmetric reductions) are standards for enzyme redox studies .

- Scaffold for heterocycles : Cycloadditions or ring-opening reactions yield pyrrolidines or quinolines .

Advanced: What challenges arise in synthesizing this compound derivatives with bulky substituents, and how are they mitigated?

Answer:

Steric hindrance from substituents (e.g., 2-benzyl groups) reduces reaction rates and yields. Solutions include:

- Catalyst tuning : Bulkier catalysts (e.g., BINOL-derived oxazaborolidines) improve stereocontrol .

- Solvent effects : Low-polarity solvents (e.g., toluene) minimize aggregation of hindered intermediates.

- Stepwise synthesis : Introducing substituents post-condensation avoids steric clashes .

Advanced: How do computational methods support the design of this compound-based catalysts or inhibitors?

Answer:

- DFT calculations : Model transition states for asymmetric reductions, predicting ee% based on catalyst-substrate interactions .

- Docking studies : Screen derivatives as AKR1C enzyme inhibitors by simulating binding affinities .

Q. Guidelines for Further Research :

- Prioritize chiral HPLC for ee determination over polarimetry for higher accuracy.

- Cross-validate NMR assignments with DEPT-135 and HSQC experiments.

- Explore biocatalytic libraries for novel reductases to expand substrate scope.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.